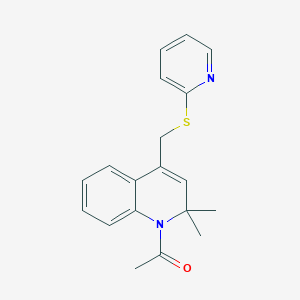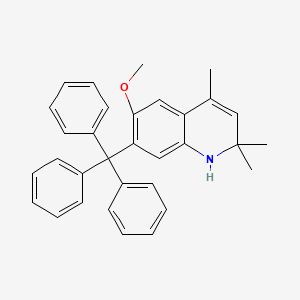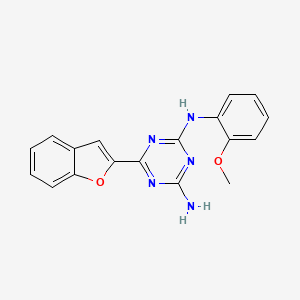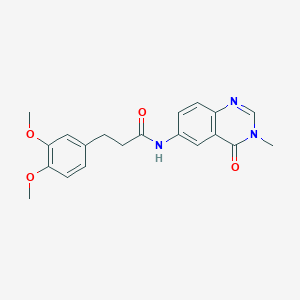
1-Acetyl-2,2-dimethyl-4-(pyridin-2-ylthio)methyl-1,2dihydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2,2-DIMETHYL-4-[(2-PYRIDYLSULFANYL)METHYL]-1(2H)-QUINOLINYL]-1-ETHANONE is a complex organic compound with a quinoline core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both quinoline and pyridine moieties in its structure suggests it may exhibit interesting chemical and biological properties.
準備方法
The synthesis of 1-[2,2-DIMETHYL-4-[(2-PYRIDYLSULFANYL)METHYL]-1(2H)-QUINOLINYL]-1-ETHANONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Pyridylsulfanyl Group: This step involves the nucleophilic substitution of a suitable quinoline derivative with a pyridylsulfanyl group, often using a thiol reagent in the presence of a base.
Final Functionalization:
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis techniques.
化学反応の分析
1-アセチル-2,2-ジメチル-4-(ピリジン-2-イルチオ)メチル-1,2-ジヒドロキノリンは、さまざまな反応を起こす可能性があります。
酸化: 酸化プロセスは、アセチル基または硫黄原子を修飾できます。
還元: キノリン環またはアセチル基の還元。
置換: さまざまな位置での求核置換反応。
一般的な試薬: アルカリ金属、還元剤、ハロゲン、ルイス酸。
主な生成物: 官能基が変化したさまざまな誘導体。
4. 科学研究における用途
医学: 抗腫瘍、抗炎症、抗菌作用の可能性について調査されています。
化学: より複雑な分子の構成要素として使用されています。
生物学: その独特の構造のために細胞標的に作用する可能性があります。
科学的研究の応用
1-[2,2-DIMETHYL-4-[(2-PYRIDYLSULFANYL)METHYL]-1(2H)-QUINOLINYL]-1-ETHANONE has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors involved in various diseases.
Materials Science: Its unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound can be used as a probe in biochemical assays to study enzyme activity or protein-ligand interactions.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.
作用機序
標的: 特定の分子標的は、現在も研究の活発な分野です。
経路: 細胞シグナル伝達経路の調節に関与している可能性があります。
6. 類似化合物の比較
独自性: アセチル、ジメチル、およびピリジン-2-イルチオ基の組み合わせにより、他の化合物とは一線を画しています。
類似化合物との比較
Similar compounds to 1-[2,2-DIMETHYL-4-[(2-PYRIDYLSULFANYL)METHYL]-1(2H)-QUINOLINYL]-1-ETHANONE include:
Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as antimalarial agents.
Pyridine Derivatives: Compounds such as nicotinamide and pyridoxine, which are important in biological systems.
Thioethers: Compounds containing sulfur atoms bonded to carbon, which are common in various organic molecules.
特性
分子式 |
C19H20N2OS |
|---|---|
分子量 |
324.4 g/mol |
IUPAC名 |
1-[2,2-dimethyl-4-(pyridin-2-ylsulfanylmethyl)quinolin-1-yl]ethanone |
InChI |
InChI=1S/C19H20N2OS/c1-14(22)21-17-9-5-4-8-16(17)15(12-19(21,2)3)13-23-18-10-6-7-11-20-18/h4-12H,13H2,1-3H3 |
InChIキー |
BEROWVZSYDRQEY-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1C2=CC=CC=C2C(=CC1(C)C)CSC3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Cyclohexyl 5-methyl-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11034923.png)
![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B11034924.png)
![N-(3-chloro-2-methylphenyl)-6-[(2-methylpiperidin-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11034932.png)
![1-(Diphenylmethyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine](/img/structure/B11034938.png)

![(5Z)-5-{1-[(4-fluorophenyl)amino]ethylidene}-6-hydroxy-3-phenylpyrimidine-2,4(3H,5H)-dione](/img/structure/B11034953.png)

![9-fluoro-5,5,7-trimethyl-6,7-dihydro-1H,5H-[1,3]oxazino[5,4,3-ij]quinolin-1-one](/img/structure/B11034962.png)
![1-(4-Methoxyphenyl)-2-(6-{[(4-methylphenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine](/img/structure/B11034966.png)
![Methyl 5-methyl-2-({[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B11034969.png)
![2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B11034977.png)


![N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]pyridine-2-carboxamide](/img/structure/B11034997.png)
